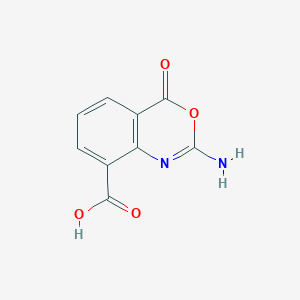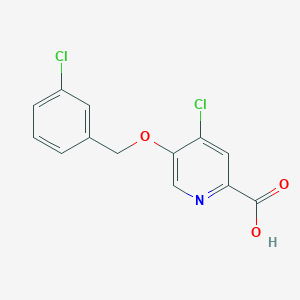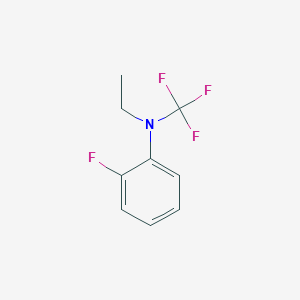
4'-(3-Oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(3-Oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-(propylamino)acetanilide is a synthetic organic compound that belongs to the class of acetanilides. This compound is characterized by the presence of a tetrahydroisoquinoline moiety and a propylamino group attached to an acetanilide backbone. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(3-Oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-(propylamino)acetanilide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Propylamino Group: The propylamino group can be introduced via reductive amination, where a ketone or aldehyde reacts with propylamine in the presence of a reducing agent.
Acetanilide Formation: The final step involves the acylation of the amine with acetic anhydride or acetyl chloride to form the acetanilide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4’-(3-Oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-(propylamino)acetanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as a chemical reagent.
Mecanismo De Acción
The mechanism of action of 4’-(3-Oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-(propylamino)acetanilide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide Derivatives: Compounds with similar acetanilide structures but different substituents.
Tetrahydroisoquinoline Derivatives: Compounds with variations in the tetrahydroisoquinoline moiety.
Uniqueness
4’-(3-Oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-(propylamino)acetanilide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.
Propiedades
Número CAS |
54087-38-6 |
|---|---|
Fórmula molecular |
C20H23N3O2 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-[4-(3-oxo-2,4-dihydro-1H-isoquinolin-1-yl)phenyl]-2-(propylamino)acetamide |
InChI |
InChI=1S/C20H23N3O2/c1-2-11-21-13-19(25)22-16-9-7-14(8-10-16)20-17-6-4-3-5-15(17)12-18(24)23-20/h3-10,20-21H,2,11-13H2,1H3,(H,22,25)(H,23,24) |
Clave InChI |
RFKFOPKQXURKAV-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)









![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)

